Benzothiazole, 5-nitro-2-(3-pyridinyl)-
Description
Benzothiazole, 5-nitro-2-(3-pyridinyl)-, is a heterocyclic compound featuring a benzothiazole core substituted with a nitro group at the 5-position and a 3-pyridinyl moiety at the 2-position. The benzothiazole scaffold is renowned for its versatility in medicinal chemistry, with applications in enzyme inhibition, neuroprotection, and material science . This compound’s structural complexity positions it as a candidate for targeted therapeutic interventions, particularly in kinase or monoamine oxidase (MAO) inhibition .
Properties
CAS No. |
61352-26-9 |
|---|---|
Molecular Formula |
C12H7N3O2S |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
5-nitro-2-pyridin-3-yl-1,3-benzothiazole |
InChI |
InChI=1S/C12H7N3O2S/c16-15(17)9-3-4-11-10(6-9)14-12(18-11)8-2-1-5-13-7-8/h1-7H |
InChI Key |
BARHFYGIQWEEDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 5-nitro-2-(3-pyridinyl)- typically involves the condensation of 2-aminothiophenol with 3-pyridinecarboxaldehyde, followed by nitration. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product.
-
Condensation Reaction
Reactants: 2-aminothiophenol and 3-pyridinecarboxaldehyde
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Conditions: Reflux in ethanol or another suitable solvent
-
Nitration Reaction
Reactants: Intermediate product from the condensation reaction and nitric acid
Conditions: Controlled temperature (0-5°C) to prevent over-nitration
Industrial Production Methods
Industrial production of Benzothiazole, 5-nitro-2-(3-pyridinyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 5-nitro-2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution
Major Products Formed
Reduction: 5-Amino-2-(pyridin-3-yl)-1,3-benzothiazole
Substitution: Various substituted benzothiazole derivatives depending on the substituents used
Scientific Research Applications
Benzothiazole, 5-nitro-2-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzothiazole, 5-nitro-2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Linker and Aromatic System Design
Benzothiazole derivatives often incorporate three key components (Table 1):
The 3-pyridinyl group in the target compound serves as both the aromatic system and a hydrogen-bond acceptor, contrasting with MAO-B inhibitors that use separate linkers (e.g., piperazine) to connect the benzothiazole core to aromatic rings .
Enzyme Inhibition Profiles
Kinase Inhibition
Benzothiazole derivatives with morpholine substituents (e.g., compound 1) show superior PI3Kβ inhibition, whereas the nitro and pyridinyl groups in the target compound may favor other kinases.
MAO-B Inhibition
Benzothiazole derivatives targeting MAO-B require a secondary amine linker (e.g., piperazine) for interaction with the enzyme’s catalytic site.
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